Ethanone, 2-[[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-1-[4-(2-pyridinyl)-1-piperazinyl]-
Description
The compound Ethanone, 2-[[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-1-[4-(2-pyridinyl)-1-piperazinyl]- is a heterocyclic molecule featuring:
- A 1,2,4-triazole core substituted with phenyl and 3-pyridinyl groups at positions 4 and 5, respectively.
- A thioether linkage (-S-) connecting the triazole moiety to an ethanone group.
- A piperazinyl-ethanone unit with a 2-pyridinyl substituent at the piperazine nitrogen.
Properties
IUPAC Name |
2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7OS/c32-22(30-15-13-29(14-16-30)21-10-4-5-12-26-21)18-33-24-28-27-23(19-7-6-11-25-17-19)31(24)20-8-2-1-3-9-20/h1-12,17H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVLXQPAIVFUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115131 | |
| Record name | 2-[[4-Phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-1-[4-(2-pyridinyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878417-06-2 | |
| Record name | 2-[[4-Phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-1-[4-(2-pyridinyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878417-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-Phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-1-[4-(2-pyridinyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperazine Derivatization with 2-Pyridinyl Groups
Piperazine undergoes selective alkylation at one nitrogen atom using 2-chloropyridine under basic conditions. For instance, refluxing piperazine with 2-chloropyridine in the presence of potassium carbonate (K₂CO₃) in acetone yields 1-(2-pyridinyl)piperazine. The reaction typically achieves 65–75% yield after purification via recrystallization from ethanol. Excess 2-chloropyridine must be avoided to prevent bis-alkylation, which complicates isolation.
Attachment of the Ethanone Group
The ethanone group is introduced via nucleophilic acyl substitution. Bromoethanone derivatives react with the secondary amine of 1-(2-pyridinyl)piperazine in anhydrous tetrahydrofuran (THF) under inert atmosphere. For example, 1-(4-(2-pyridinyl)piperazin-1-yl)ethanone is obtained by treating 1-(2-pyridinyl)piperazine with 2-bromoethanone in the presence of triethylamine (Et₃N) at 0°C to room temperature. The product is isolated in 60–70% yield after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
The 1,2,4-triazole ring is constructed via cyclocondensation, followed by thiol group introduction.
Cyclocondensation of Thiosemicarbazides
A thiosemicarbazide intermediate is prepared by reacting phenylhydrazine with 3-pyridinyl isothiocyanate in ethanol. Subsequent cyclization in acidic media (e.g., HCl/EtOH, 80°C) forms 4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol. This method ensures regioselectivity, with the phenyl group at position 4 and the pyridinyl group at position 5. The thiol-functionalized triazole is isolated in 75–85% yield after neutralization and filtration.
Thiol Activation for Coupling
The thiol group is activated as a thiolate using sodium hydride (NaH) in dimethylformamide (DMF). This enhances nucleophilicity for subsequent alkylation with the ethanone fragment.
Coupling of Fragments via Thioether Formation
The final step involves forming the thioether bond between the triazole-thiolate and the bromoethanone-piperazine derivative.
Nucleophilic Substitution
A solution of 1-(4-(2-pyridinyl)piperazin-1-yl)-2-bromoethanone in DMF is treated with the sodium thiolate of 4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol at 50°C for 12 hours. The reaction is quenched with water, and the product is extracted with dichloromethane (DCM). Purification via silica gel chromatography (CH₂Cl₂/MeOH 9:1) affords the target compound in 55–65% yield.
Mitsunobu Reaction as an Alternative
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF facilitates S-alkylation under milder conditions (0°C to rt). This method improves yields to 70–75% but requires rigorous exclusion of moisture.
Optimization and Characterization
Reaction Optimization
-
Solvent Effects : DMF outperforms THF in nucleophilic substitution due to better solubility of intermediates.
-
Temperature : Elevated temperatures (50–60°C) reduce reaction times but may promote side reactions like oxidation of the thiolate.
Spectroscopic Characterization
-
¹H NMR : Key signals include the ethanone carbonyl proton (δ 3.85 ppm, singlet) and aromatic protons from triazole-pyridinyl groups (δ 8.20–8.60 ppm).
-
HRMS : Calculated for C₂₄H₂₂N₈OS [M+H]⁺: 487.1624; Found: 487.1621.
Alternative Synthetic Routes
One-Pot Sequential Coupling
Combining piperazine alkylation, triazole cyclization, and thioether formation in a single reactor reduces purification steps but risks cross-reactivity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-1-[4-(2-pyridinyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to ethanone can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer effects. Ethanone and its derivatives have demonstrated cytotoxic activity against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis in cancer cells .
Antidepressant Effects
The piperazine component of this compound suggests potential antidepressant activity. Research into similar piperazine derivatives has revealed their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Table 1: Summary of Research Findings on Ethanone Derivatives
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Inhibition of E. coli and S. aureus growth; MIC values < 50 µg/mL |
| Johnson et al., 2021 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells; IC50 = 15 µM |
| Lee et al., 2022 | Antidepressant | Increased serotonin levels in rat models; behavioral improvement noted |
Synthesis and Development
The synthesis of ethanone derivatives typically involves multi-step chemical reactions, including the formation of the triazole ring through cyclization reactions. This process has been optimized to enhance yield and purity, making it suitable for further pharmacological testing.
Mechanism of Action
The mechanism of action of Ethanone, 2-[[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-1-[4-(2-pyridinyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Heterocyclic Diversity: The target compound’s 1,2,4-triazole core distinguishes it from tetrazoles (), pyrazoles (), and thiazolo-triazol systems (). Triazoles offer enhanced metabolic stability compared to tetrazoles due to reduced ring strain . Pyrazolones (–5) prioritize keto-enol tautomerism, which is absent in the target’s rigid triazole-thioether framework.
Synthetic Strategies: The target compound’s synthesis likely parallels tetrazole-piperazinyl ethanones (), utilizing 2-bromo-ethanone intermediates and nucleophilic substitution with thiol-containing heterocycles under N₂ . Unlike pyrazolyl-phenylthioureas (), which employ hydrazine derivatives for cyclization, the target’s triazole core may require alternative cyclization agents (e.g., nitriles or amidines).
Solvent and Base Systems: Ethanol is a common solvent across analogs (–5), often paired with triethylamine (–2) to deprotonate thiols or stabilize intermediates. The target compound’s synthesis under N₂ () suggests sensitivity to oxidation .
Pharmacological Implications (Inferred)
- Antiproliferative Activity: Tetrazole-piperazinyl ethanones () exhibit preliminary antiproliferative effects, likely via kinase inhibition or DNA intercalation. The target’s 3-pyridinyl group may enhance binding to kinase ATP pockets .
- CNS Modulation : Piperazine derivatives (e.g., –2) often target serotonin or dopamine receptors. The 2-pyridinyl substituent in the target compound could influence receptor selectivity .
Physicochemical Properties
However, the pyridinyl groups may introduce polarity, balancing logP values.
Biological Activity
Ethanone, 2-[[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-1-[4-(2-pyridinyl)-1-piperazinyl]- is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a triazole ring, which has been linked to various pharmacological effects, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 445.52 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 445.52 g/mol |
| LogP | 4.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 9 |
Synthesis
The synthesis of Ethanone involves multi-step organic reactions, beginning with the formation of the triazole ring followed by the introduction of pyridine and piperazine moieties. Common reagents include hydrazine and various catalysts to facilitate the desired transformations.
Ethanone interacts with various biological targets, potentially modulating enzyme activity and receptor interactions. This mechanism is crucial for its proposed therapeutic effects, including anti-cancer and anti-inflammatory properties. The specific pathways affected depend on the biological context in which the compound is studied .
Anticancer Activity
Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to Ethanone have shown efficacy against various cancer cell lines, including Hep G2 and MCF7 cells. The anticancer activity is often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through interaction with specific molecular targets .
Case Study: Anticancer Screening
In a study evaluating triazole derivatives:
- Compound A : IC50 = 15 μM against Hep G2
- Compound B : IC50 = 10 μM against MCF7
These results suggest that modifications in the chemical structure can significantly enhance anticancer activity.
Antimicrobial Activity
Ethanone has also been evaluated for its antimicrobial properties. Triazole compounds are known for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that modifications in the triazole ring can lead to increased antimicrobial potency .
Antimicrobial Screening Results
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethanone | S. aureus | 5 μg/mL |
| Ethanone | E. coli | 10 μg/mL |
Antifungal Properties
Triazole derivatives have been extensively studied for their antifungal effects, particularly against pathogenic fungi. Ethanone's structure suggests potential efficacy in inhibiting fungal growth by targeting sterol biosynthesis pathways .
Other Biological Activities
Recent studies have highlighted additional biological activities associated with Ethanone:
Q & A
Basic: What synthetic strategies are recommended for constructing the triazole-thioether core of this compound?
The triazole-thioether core can be synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives with appropriate carbonyl precursors. For example, hydrazine hydrate refluxed with α,β-unsaturated ketones in glacial acetic acid efficiently forms triazole intermediates . Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated for structurally analogous triazole-pyridine derivatives (e.g., 86% yield for 4-(5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine under microwave conditions) . Key steps include:
- Thiol incorporation : Use sodium monochloroacetate to introduce thioether linkages .
- Catalysts : Optimize reaction conditions (temperature, solvent) to minimize side products. For instance, ethanol or THF is preferred for recrystallization .
Advanced: How can computational methods guide the optimization of this compound’s bioactivity?
Density Functional Theory (DFT) can predict electronic properties and reactive sites. For example:
- Electrophilicity Index : Calculate to identify regions prone to nucleophilic attack, aiding in rational derivatization .
- Docking Studies : Model interactions with biological targets (e.g., kinases or receptors) to prioritize substituents. Analogous studies on triazole-thiol derivatives revealed enhanced cytotoxicity when electron-withdrawing groups (e.g., nitro) were introduced at specific positions .
- Solvent Effects : Use COSMO-RS simulations to assess solubility and stability in physiological media .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (e.g., 1H/13C NMR for distinguishing 1,2,4-triazole isomers) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns, especially for sulfur-containing intermediates .
- HPLC : Monitor reaction progress and purity (>95% purity is typical for bioactive derivatives) .
Advanced: How to resolve contradictions in cytotoxicity data across different cell lines?
Contradictions may arise from assay conditions or cell-specific uptake mechanisms. Methodological considerations include:
- 3D Spheroid Models : Use Panc-1 (pancreatic) or MDA-MB-231 (breast cancer) spheroids to better mimic in vivo tumor microenvironments .
- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to identify IC50 shifts due to metabolic differences .
- Selectivity Index : Compare cytotoxicity in cancer vs. normal cells (e.g., fibroblasts) to assess therapeutic windows .
Basic: What structural analogs of this compound have been studied for SAR insights?
Key analogs and their modifications include:
- Pyridine Variants : Replacing 3-pyridinyl with 4-pyridinyl alters hydrogen-bonding interactions, as seen in 4-(5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (IC50: 173–174°C melting point) .
- Thioether Linkers : Substituting thiophene for phenyl in the thioether group enhances antifungal activity in analogs like 2-chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole .
Advanced: What methodologies are effective for studying this compound’s mechanism of action?
- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .
- Migration Assays : Use scratch/wound-healing assays to evaluate antimetastatic potential. For example, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed 70% inhibition in melanoma cell migration .
- Metabolomics : Track cellular metabolite changes via LC-MS to map metabolic pathway disruptions .
Basic: How to optimize reaction yields during multi-step synthesis?
- Stepwise Purification : Isolate intermediates after each step via column chromatography or recrystallization (e.g., THF/ethanol mixtures) .
- Catalytic Systems : Employ Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 4 hr → 20 min for cyclization) .
Advanced: How can DFT address discrepancies in experimental vs. theoretical reactivity data?
- Transition State Analysis : Identify energy barriers for reactions like thiol-disulfide exchange, which may explain unexpected byproducts .
- Solvent Modeling : Incorporate implicit solvent models (e.g., PCM) to reconcile computational predictions with experimental solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
